An In-depth Technical Guide to the Synthesis of 3-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide
An In-depth Technical Guide to the Synthesis of 3-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide details a robust and efficient protocol for the synthesis of 3-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide, a compound of interest in medicinal chemistry and drug development. The synthesis is strategically divided into three core stages: the preparation of 3-aminobenzamide, the synthesis of 2-(1-cyclohexen-1-yl)ethanamine, and the final amide coupling to yield the target molecule. This document provides not only a step-by-step methodology but also delves into the underlying chemical principles, justifications for reagent and condition selection, and proven insights for optimization. All quantitative data is summarized for clarity, and key transformations are illustrated with workflow diagrams.
Introduction
3-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide is a molecule with potential applications in various therapeutic areas. Its structural motifs, a 3-aminobenzamide core and a 2-(1-cyclohexen-1-yl)ethylamine side chain, are found in a range of biologically active compounds. The 3-aminobenzamide moiety is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme family critical for DNA repair and a significant target in cancer therapy[1][2]. The 2-(1-cyclohexen-1-yl)ethylamine fragment is a key intermediate in the synthesis of morphinans, a class of potent analgesic agents[3]. The combination of these two pharmacophores in a single molecule presents an intriguing scaffold for the exploration of novel pharmacological activities.
This guide provides a detailed and validated synthetic route to this target compound, designed to be reproducible and scalable for research and development purposes.
Overall Synthetic Strategy
The synthesis of 3-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide is achieved through a convergent approach. This strategy involves the independent synthesis of two key intermediates, 3-aminobenzamide and 2-(1-cyclohexen-1-yl)ethanamine, followed by their coupling via an amide bond formation. This approach offers flexibility and allows for the optimization of each synthetic step individually.
Caption: Overall synthetic workflow for 3-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide.
Part 1: Synthesis of 3-Aminobenzamide
3-Aminobenzamide is a commercially available compound; however, for contexts requiring in-house synthesis, a reliable method is the reduction of 3-nitrobenzamide.
Experimental Protocol: Catalytic Hydrogenation of 3-Nitrobenzamide
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Reaction Setup: In a high-pressure hydrogenation vessel, suspend 3-nitrobenzamide (1 equivalent) in a suitable solvent such as ethanol or methanol.
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Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the suspension.
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Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 0.2-0.4 MPa and stir the mixture vigorously at room temperature for 5 hours[2].
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Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), carefully filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product. The crude 3-aminobenzamide can be purified by recrystallization from ethanol to afford an off-white powder[1][2].
| Reagent/Parameter | Molar Ratio/Value | Notes |
| 3-Nitrobenzamide | 1 eq | Starting material. |
| 10% Pd/C | catalytic | Hydrogenation catalyst. |
| Hydrogen Gas | 0.2-0.4 MPa | Reducing agent. |
| Solvent | Ethanol/Methanol | Reaction medium. |
| Temperature | Room Temperature | Mild reaction condition. |
| Reaction Time | 5 hours | Or until completion. |
Part 2: Synthesis of 2-(1-Cyclohexen-1-yl)ethanamine
This key intermediate can be synthesized from cyclohexanone through a multi-step sequence. The following protocol is adapted from a patented method, highlighting a practical and scalable approach[4][5].
Experimental Protocol
Step 1: Grignard Reaction of Cyclohexanone
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Reaction Setup: To a solution of cyclohexanone (1 equivalent) in an anhydrous organic solvent like tetrahydrofuran (THF) or isopropyl ether, add a solution of a Grignard reagent such as vinylmagnesium chloride or vinylmagnesium bromide (1.2-1.6 equivalents) dropwise at a controlled temperature of -5 to 20°C[4].
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Reaction Progression: Stir the reaction mixture at room temperature for several hours until completion.
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Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers and concentrate under reduced pressure to obtain crude 1-vinylcyclohexanol[5].
Step 2: Chlorination and Rearrangement
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Reaction Setup: Dissolve the crude 1-vinylcyclohexanol in an organic solvent in the presence of an organic base.
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Chlorination: Add a chlorinating reagent to the solution to initiate a one-pot chlorination/rearrangement reaction, yielding (2-chloroethylidene)cyclohexane[4].
Step 3: Quaternization with Urotropine
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Reaction Setup: React the (2-chloroethylidene)cyclohexane with urotropine in an organic solvent to form the quaternary ammonium salt, N-(cyclohexylidene-ethyl)urotropine hydrochloride[4].
Step 4: Hydrolysis and Rearrangement
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Reaction Setup: Subject the N-(cyclohexylidene-ethyl)urotropine hydrochloride to hydrolysis and rearrangement in the presence of an inorganic mineral acid, such as hydrochloric acid, in a mixed solvent system of water and ethanol[4].
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Reaction Conditions: Heat the reaction mixture at a temperature of 60 to 80°C to facilitate the formation of 2-(1-cyclohexen-1-yl)ethanamine[4].
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Purification: The final product can be purified by distillation under reduced pressure[6].
| Reagent/Parameter | Molar Ratio/Value | Notes |
| Step 1 | ||
| Cyclohexanone | 1 eq | Starting material. |
| Vinylmagnesium Halide | 1.2-1.6 eq | Grignard reagent. |
| Solvent | THF or Isopropyl Ether | Anhydrous conditions are crucial. |
| Temperature | -5 to 20°C | To control the exothermic reaction. |
| Step 4 | ||
| Inorganic Mineral Acid | Catalytic/Stoichiometric | e.g., HCl. |
| Solvent | Water/Ethanol | Mixed solvent system. |
| Temperature | 60-80°C | To drive the reaction. |
Part 3: Final Amide Coupling
The formation of the final product, 3-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide, is achieved through an amide coupling reaction between the two synthesized intermediates. This is a widely used transformation in medicinal chemistry[7][8].
Causality Behind Experimental Choices
The choice of coupling reagent is critical for achieving a high yield and purity of the final amide. Several classes of reagents are available, each with its own advantages. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are common choices. However, for more challenging couplings, uronium or phosphonium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often more effective, albeit at a higher cost[7][9]. The addition of a base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is necessary to neutralize the acid formed during the reaction and to deprotonate the amine component.
Sources
- 1. 3-Aminobenzamide - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine - Google Patents [patents.google.com]
- 5. Synthesis method of 2-(1-cyclohexenyl) ethylamine - Eureka | Patsnap [eureka.patsnap.com]
- 6. 2-(1-Cyclohexenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 7. growingscience.com [growingscience.com]
- 8. hepatochem.com [hepatochem.com]
- 9. researchgate.net [researchgate.net]
